

# The Function of CBP/p300-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |  |  |
|----------------------|---------------|-----------|--|--|--|
| Compound Name:       | CBP/p300-IN-5 |           |  |  |  |
| Cat. No.:            | B1666934      | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CBP/p300-IN-5 is a potent and selective small molecule inhibitor of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of CBP/p300 activity is implicated in various pathologies, particularly cancer, making them attractive therapeutic targets. This document provides a comprehensive technical overview of the function of CBP/p300-IN-5, including its mechanism of action, quantitative inhibitory data, and detailed protocols for its evaluation.

# Introduction to CBP/p300 Function

The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous transcriptional co-activators essential for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] They function as scaffolds, interacting with numerous transcription factors, and as enzymes, catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription.[1] A key substrate for CBP/p300 is histone H3 at lysine 27 (H3K27), and the resulting H3K27ac mark is a hallmark of active enhancers and promoters.[2]

Check Availability & Pricing

# Mechanism of Action of CBP/p300-IN-5

**CBP/p300-IN-5** exerts its biological effects by directly inhibiting the histone acetyltransferase (HAT) activity of both CBP and p300. By binding to the catalytic domain of these enzymes, it prevents the acetylation of their substrates, leading to a decrease in histone acetylation, most notably H3K27ac. This results in a more condensed chromatin state at specific gene loci, repressing the transcription of genes regulated by CBP/p300. In malignant contexts, this can lead to the downregulation of oncogenes, cell cycle arrest, and induction of apoptosis.

# **Quantitative Biological Activity**

The following tables summarize the key in vitro and in vivo activities of CBP/p300-IN-5.

Table 1: In Vitro Inhibitory Activity of CBP/p300-IN-5

| Assay Type                                  | Target/Cell Line | IC50 (nM) | Reference |
|---------------------------------------------|------------------|-----------|-----------|
| Histone<br>Acetyltransferase<br>(HAT) Assay | p300/CBP         | 18.8      | [3][4]    |
| Cellular H3K27<br>Acetylation               | PC-3 cells       | 4.6       | [3]       |
| Cell Proliferation                          | LNCaP-FGC cells  | 14.8      | [3]       |

Table 2: In Vivo Efficacy of CBP/p300-IN-5

| Xenograft<br>Model | Cancer Type     | Dosage        | Tumor Growth<br>Inhibition (%) | Reference |
|--------------------|-----------------|---------------|--------------------------------|-----------|
| SuDHL-8            | B-cell lymphoma | 7.5 mg/kg/day | 62                             | [3]       |
| 22RV1              | Prostate Cancer | 7.5 mg/kg/day | 48                             | [3]       |

# Signaling Pathways and Experimental Workflows Signaling Pathway





Click to download full resolution via product page



# **Experimental Workflow**



Click to download full resolution via product page



# Experimental Protocols In Vitro Histone Acetyltransferase (HAT) Assay (Radiometric)

This protocol is adapted from a standard radiometric filter-binding assay to measure the transfer of a radiolabeled acetyl group to a histone peptide substrate.

#### Materials:

- Recombinant human p300 or CBP (catalytic domain).
- Histone H4 peptide (e.g., amino acids 2-24).
- [3H]-Acetyl-CoA.
- 1X HAT Assay Buffer.
- CBP/p300-IN-5 (or other inhibitors) dissolved in DMSO.
- P81 phosphocellulose paper.
- 5% Trichloroacetic acid (TCA).
- Acetone.
- Scintillation fluid and counter.

- Prepare a HAT Assay Cocktail containing 1X HAT Assay Buffer, Histone H4 peptide, and [<sup>3</sup>H]-Acetyl-CoA.
- In a microcentrifuge tube, add the desired amount of recombinant p300/CBP enzyme.
- Add varying concentrations of CBP/p300-IN-5 or DMSO (vehicle control) to the tubes and pre-incubate for 10 minutes at 30°C.
- Initiate the reaction by adding 50 μL of the HAT Assay Cocktail to each tube.



- Incubate the reaction at 30°C for 30 minutes with shaking.
- Spot 15 μL of each reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 papers three times for five minutes each in 5% TCA to remove unincorporated [3H]-Acetyl-CoA.
- Perform a final wash with acetone for 3 minutes to dry the papers.
- Place each paper square into a scintillation vial with scintillation fluid.
- Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Calculate the percent inhibition for each concentration of CBP/p300-IN-5 relative to the DMSO control and determine the IC50 value.

## **Cellular Histone H3K27 Acetylation Assay (Western Blot)**

This protocol describes the measurement of H3K27 acetylation levels in cells treated with CBP/p300-IN-5.

#### Materials:

- PC-3 or other suitable cancer cell line.
- Cell culture medium and supplements.
- CBP/p300-IN-5 dissolved in DMSO.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- · BCA protein assay kit.
- · SDS-PAGE gels and running buffer.
- PVDF membrane and transfer buffer.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).



- Primary antibodies: anti-H3K27ac and anti-total Histone H3 (loading control).
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.

- Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
- Treat cells with increasing concentrations of CBP/p300-IN-5 (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Harvest the lysates and centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Normalize protein concentrations and prepare samples with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane for 1 hour at room temperature in blocking buffer.
- Incubate the membrane with primary antibodies against H3K27ac and total H3 overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize the H3K27ac signal to the total H3 signal to determine the dose-dependent inhibition.



# **Cell Proliferation Assay (CellTiter-Glo®)**

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

#### Materials:

- LNCaP-FGC or other cancer cell line.
- 96-well clear-bottom, opaque-walled plates.
- CellTiter-Glo® Luminescent Cell Viability Assay kit.
- CBP/p300-IN-5 dissolved in DMSO.
- · Luminometer.

- Seed cells at an appropriate density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.
- Prepare a serial dilution of CBP/p300-IN-5 in cell culture medium.
- Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.



 Calculate the percent viability relative to the DMSO control and determine the IC50 value for cell growth inhibition.

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **CBP/p300-IN-5** in a mouse xenograft model.[3]

#### Materials:

- Female SCID (Severe Combined Immunodeficient) mice.
- 22RV1 prostate cancer cells (or other suitable cell line).
- Matrigel (optional).
- CBP/p300-IN-5 formulation for oral or intraperitoneal administration.
- Vehicle control for the drug formulation.
- · Calipers for tumor measurement.

- Subcutaneously inoculate approximately 1-5 x  $10^6$  22RV1 cells, often mixed with Matrigel, into the right hind flank of each mouse.
- Monitor the mice regularly for tumor growth.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer CBP/p300-IN-5 (e.g., 7.5 mg/kg/day) and the vehicle control to the respective groups via the chosen route of administration (e.g., oral gavage).
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor the body weight of the mice as an indicator of toxicity.



- Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for H3K27ac).
- Calculate the percent tumor growth inhibition for the treatment group compared to the vehicle control group.

## Conclusion

CBP/p300-IN-5 is a valuable research tool and a potential therapeutic candidate that functions by potently inhibiting the HAT activity of CBP and p300. This leads to reduced histone acetylation, transcriptional repression of key oncogenes, and subsequent inhibition of cancer cell proliferation and tumor growth. The experimental protocols detailed herein provide a framework for the comprehensive evaluation of CBP/p300-IN-5 and other inhibitors targeting this critical class of enzymes. Further investigation into the therapeutic potential of CBP/p300-IN-5 is warranted, particularly in cancers identified as being dependent on CBP/p300 activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CBP/p300-IN-5 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- To cite this document: BenchChem. [The Function of CBP/p300-IN-5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666934#what-is-the-function-of-cbp-p300-in-5]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com